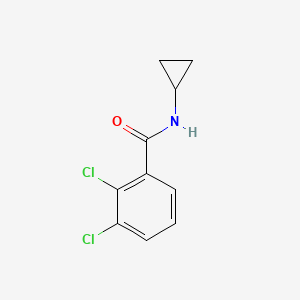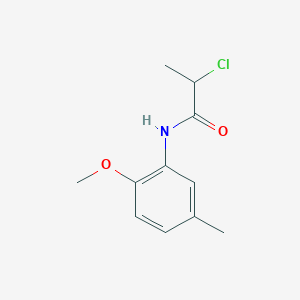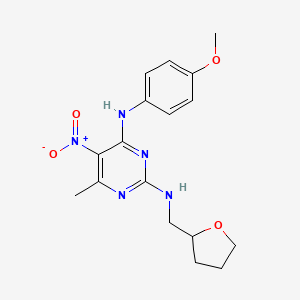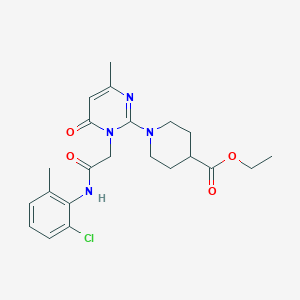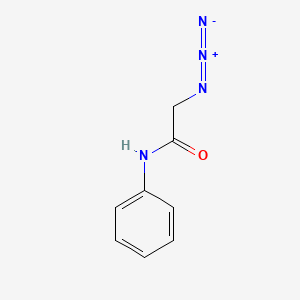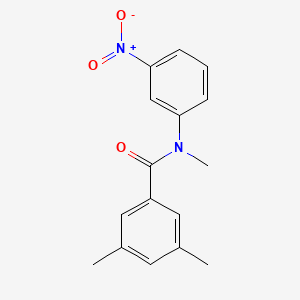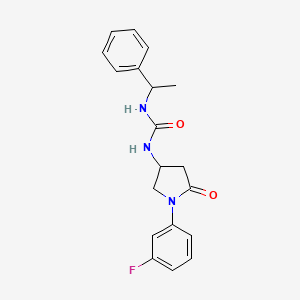
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
科学的研究の応用
Orexin Receptor Mechanisms
Research on compounds structurally related to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has shown significant potential in modulating feeding behaviors and stress responses through orexin receptor mechanisms. For example, a study investigated the effects of selective orexin receptor antagonists on compulsive food consumption, demonstrating the relevance of these mechanisms in binge eating disorders and the potential for pharmacological treatment options targeting orexin receptors (Piccoli et al., 2012).
Central Nervous System Agents
Urea derivatives, including those with fluorophenyl groups, have been explored for their pharmacological activities, particularly as central nervous system (CNS) agents. Early work identified compounds with anxiolytic and muscle-relaxant properties, highlighting the structural diversity and potential of urea derivatives in developing new CNS-active drugs (Rasmussen et al., 1978).
PI3 Kinase Inhibition
Another avenue of research involves the synthesis and evaluation of urea derivatives as inhibitors of PI3 kinase, a key player in various cellular processes including cell growth, proliferation, and survival. Stereoselective synthesis methods have been developed for active metabolites of potent PI3 kinase inhibitors, underscoring the therapeutic potential of such compounds in cancer research and treatment strategies (Chen et al., 2010).
Neuropeptide Y5 Receptor Antagonists
Research into trisubstituted phenyl urea derivatives has revealed their potential as neuropeptide Y5 receptor antagonists, offering insights into the development of novel treatments for obesity and related metabolic disorders. Optimization of these compounds has led to highly potent antagonists, underscoring the importance of urea derivatives in targeting metabolic pathways (Fotsch et al., 2001).
Urea Analogues as Skin Penetration Enhancers
In the field of dermatology, urea analogues have been investigated for their role as skin penetration enhancers. Studies have shown that certain urea derivatives can significantly improve the permeability of therapeutic agents through the skin, highlighting their potential in transdermal drug delivery systems (Williams & Barry, 1989).
特性
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13(14-6-3-2-4-7-14)21-19(25)22-16-11-18(24)23(12-16)17-9-5-8-15(20)10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSZSHMECROJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

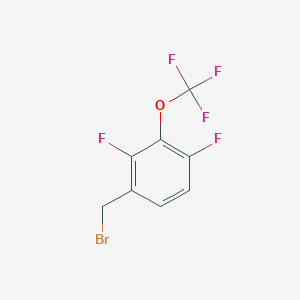
![N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2896876.png)
![Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2896879.png)

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)
